molecular formula C23H22N4O3S B14957041 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B14957041
M. Wt: 434.5 g/mol
InChI Key: ZTKKKOVWUXUNCB-UHFFFAOYSA-N
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Description

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including an indole, thiazole, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole ring, and finally the coupling with the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(acetylamino)-N~1~-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other indole derivatives: Compounds with similar indole moieties but different substituents or additional functional groups.

    Thiazole derivatives: Compounds with thiazole rings but varying side chains and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of indole, thiazole, and benzamide moieties, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

3-acetamido-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C23H22N4O3S/c1-13-21(18-11-17(30-4)8-9-20(18)27(13)3)19-12-31-23(25-19)26-22(29)15-6-5-7-16(10-15)24-14(2)28/h5-12H,1-4H3,(H,24,28)(H,25,26,29)

InChI Key

ZTKKKOVWUXUNCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NC(=O)C

Origin of Product

United States

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